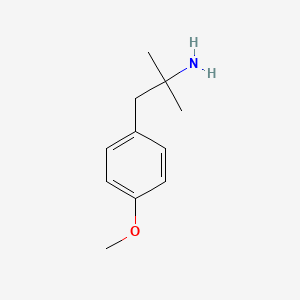

1-(4-Methoxyphenyl)-2-methylpropan-2-amine

Description

Contextualization within Amine Chemistry and Organic Synthesis

Substituted phenylalkylamines are a major class of organic compounds characterized by a phenyl ring attached to an amino group via an alkyl chain. wikipedia.org This structural framework is a cornerstone in amine chemistry and a frequent target in organic synthesis due to its prevalence in biologically active molecules. The versatility of the phenylalkylamine scaffold allows for a wide array of derivatives through substitution on the phenyl ring, the alkyl sidechain, or the nitrogen atom. wikipedia.org This modularity makes them attractive targets for synthetic chemists who can systematically alter the structure to fine-tune the compound's properties.

In organic synthesis, the preparation of these amines often involves well-established methodologies such as reductive amination, reduction of nitriles or amides, and transition metal-catalyzed cross-coupling reactions. chemicalbook.comacs.org For instance, the synthesis of related structures has been achieved by the reduction of a nitrile group using reagents like lithium aluminum hydride. chemicalbook.com The development of new synthetic routes and the refinement of existing ones to create novel phenylalkylamine derivatives with high efficiency and stereoselectivity remain active areas of research. acs.orgnih.gov The study of these compounds contributes significantly to the broader understanding of reaction mechanisms and the development of new synthetic tools in organic chemistry.

Significance of Methoxy-Substituted Phenethylamines in Chemical and Biochemical Inquiry

The introduction of a methoxy (B1213986) (-OCH3) group onto the phenyl ring of a phenethylamine (B48288) can profoundly influence its chemical and biological properties. The methoxy group is an electron-donating group which can alter the electronic environment of the aromatic ring, affecting its reactivity and interactions with biological targets. nih.gov

In biochemical research, methoxy-substituted phenethylamines are of particular interest due to their diverse pharmacological activities. wikipedia.org For example, some ring-substituted beta-methoxyphenethylamines have been investigated for their effects on the central nervous system. nih.gov The position of the methoxy group is crucial; for instance, the para-methoxy substitution, as seen in 1-(4-Methoxyphenyl)-2-methylpropan-2-amine, is a common feature in many biologically active compounds. This substitution can influence how the molecule binds to receptors and transporters. nih.gov Research into phenylalkylamines with methoxy groups has provided valuable insights into structure-activity relationships (SAR), helping to elucidate how specific structural features contribute to a compound's biological profile. nih.govnih.gov Naturally occurring methoxy-substituted phenethylamines, such as hordenine (B123053) (N,N-dimethyl-4-hydroxyphenethylamine, which is structurally related), are also subjects of biochemical investigation to understand their biosynthesis and physiological roles. wikipedia.org

Overview of Academic Research Directions for this compound

Academic research on this compound appears to be centered on its identity as a distinct chemical entity and its potential role as a reference standard or impurity in pharmaceutical synthesis. While extensive studies on its specific biological activity are not widely published, its structural similarity to other pharmacologically active phenethylamines suggests its relevance in medicinal chemistry and drug discovery research. wikipedia.orgsimsonpharma.com

One documented area where this compound is of interest is in the analytical chemistry of pharmaceuticals. For example, it has been identified as a potential impurity in the synthesis of Olodaterol, a long-acting β2 adrenergic agonist. simsonpharma.com In this context, research would focus on developing analytical methods for its detection, quantification, and control to ensure the purity and quality of the final pharmaceutical product. This involves techniques such as chromatography and mass spectrometry.

Furthermore, as a unique substituted phenylalkylamine, this compound and its hydrochloride salt are made available by chemical suppliers for research purposes. simsonpharma.comcymitquimica.com This availability facilitates its use in SAR studies, where it can serve as a building block for the synthesis of more complex molecules or be used as a reference compound to probe the binding sites of receptors and enzymes. nih.govnih.gov Its well-defined chemical structure and properties are essential for these fundamental research applications.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C11H17NO | nih.gov |

| Molecular Weight | 179.26 g/mol | nih.gov |

| CAS Number | 56490-94-9 | nih.gov |

| Monoisotopic Mass | 179.131014166 Da | nih.gov |

| XLogP3-AA (Predicted) | 1.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C11H18ClNO | alfa-chemistry.com |

| Molecular Weight | 215.72 g/mol | cymitquimica.comalfa-chemistry.com |

| CAS Number | 56490-93-8 | capotchem.com |

| Boiling Point (Predicted) | 269.4°C at 760 mmHg | alfa-chemistry.com |

| Flash Point (Predicted) | 110.5°C | alfa-chemistry.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,12)8-9-4-6-10(13-3)7-5-9/h4-7H,8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMKDWRRTLFHTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501265070 | |

| Record name | 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56490-94-9 | |

| Record name | 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56490-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-1,1-dimethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501265070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)-2-methylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1 4 Methoxyphenyl 2 Methylpropan 2 Amine

Established Synthetic Routes for Substituted Phenylalkylamines

The synthesis of substituted phenylalkylamines, including the target compound 1-(4-methoxyphenyl)-2-methylpropan-2-amine, is often achieved through the reduction of imine or nitroalkene intermediates. These routes offer versatility in introducing various substituents onto the phenyl ring and the alkylamine chain.

Reduction of Imine Intermediates

A prominent strategy for synthesizing phenylalkylamines involves the formation and subsequent reduction of an imine (or Schiff base). This method is particularly valuable for creating chiral amines when employing chiral reagents or catalysts.

The initial step in this pathway is the condensation reaction between a substituted phenylacetone (B166967), such as 4-methoxyphenylacetone, and a chiral amine. A commonly used chiral amine for this purpose is α-methylbenzylamine. The reaction, typically conducted under reflux with azeotropic removal of water, yields a chiral imine intermediate. For instance, the reaction of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine in the presence of an acid catalyst like p-toluenesulfonic acid in toluene (B28343) produces the corresponding (S)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine. google.com This imine is then carried forward to the reduction step. The use of chiral amines like α-methylbenzylamine is a key strategy in asymmetric synthesis to produce optically active amines. worktribe.comnih.gov

Table 1: Imine Formation Reaction Example

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

| 4-Methoxyacetophenone | (S)-(-)-α-Methylbenzylamine | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap for 10-12 hours | (S)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine |

Data derived from a representative synthesis of a related compound. google.com

Once the imine is formed, the next step is its reduction to the corresponding amine. Low-pressure reduction techniques are often favored for their mild conditions and selectivity. Catalytic hydrogenation is a common method, where the imine is treated with hydrogen gas in the presence of a metal catalyst. A typical catalyst for this transformation is Palladium on carbon (Pd/C). google.com The reaction is generally carried out in a suitable solvent, such as ethyl acetate, under a hydrogen atmosphere at slightly elevated temperatures (e.g., 35-40°C). google.com

Another approach involves solvent- and catalyst-free conditions where pressure reduction is applied to facilitate imine synthesis, which can be particularly environmentally friendly. scirp.orgscirp.org This technique drives the reaction towards completion by removing the water byproduct under vacuum. scirp.org

The reduction of the chiral imine formed from a phenylacetone and α-methylbenzylamine results in a diastereomeric mixture of N-(α-phenethyl)phenylisopropylamine derivatives. The subsequent step involves the hydrogenolysis of the N-benzyl group to yield the desired primary amine. This is often accomplished using catalytic hydrogenation, for example, with a Palladium on carbon (Pd/C) catalyst. google.com This cleavage of the chiral auxiliary (the α-phenethyl group) is a critical step in obtaining the final product. The choice of catalyst and reaction conditions is crucial to ensure efficient removal of the protecting group without affecting other functional groups in the molecule.

Reductive Approaches from Nitroalkene Analogues

An alternative and widely studied synthetic route to phenylalkylamines is through the reduction of β-nitrostyrene analogues. beilstein-journals.orgnih.gov This method is advantageous due to the accessibility of the nitroalkene precursors, which can be synthesized via the Henry reaction between a substituted benzaldehyde (B42025) and a nitroalkane.

A particularly efficient method is the one-pot reduction of substituted β-nitrostyrenes to the corresponding phenylalkylamines. beilstein-journals.orgnih.govscribd.com This procedure involves the simultaneous reduction of both the carbon-carbon double bond and the nitro group. A notable system for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt, such as copper(II) chloride (CuCl₂). beilstein-journals.orgnih.govnih.gov This method is lauded for its mild conditions, rapid reaction times (often between 10 to 30 minutes), and good yields (typically ranging from 62–83%). beilstein-journals.orgnih.govscribd.comnih.gov The reaction proceeds without the need for an inert atmosphere or complex purification techniques. beilstein-journals.orgnih.gov

For the synthesis of this compound, the corresponding precursor would be 1-(4-methoxyphenyl)-2-methyl-1-nitropropene. The reduction with a NaBH₄/CuCl₂ system offers a direct and facile route to the target amine. beilstein-journals.orgnih.gov

Table 2: One-Pot Reduction of β-Nitrostyrenes

| Reducing System | Solvent | Reaction Time | Yield Range | Reference |

| NaBH₄ / CuCl₂ | Methanol/THF mixtures | 10–30 minutes | 62–83% | beilstein-journals.orgnih.govnih.gov |

Application of Sodium Borohydride and Copper(II) Chloride Systems

The reduction of a β-nitrostyrene scaffold, specifically 1-(4-methoxyphenyl)-2-nitropropene, is a viable route to the target amine. A combination of sodium borohydride (NaBH4) and a copper salt like copper(II) chloride (CuCl2) can be employed for this transformation. In this system, sodium borohydride acts as the primary reducing agent, providing hydride ions. The copper salt is thought to play a catalytic or co-reductant role, facilitating the reduction of the nitro group to an amine. The reaction proceeds by the reduction of the carbon-carbon double bond of the nitrostyrene (B7858105) and the subsequent reduction of the nitro group to the primary amine.

Hoffmann Degradation of Amide Precursors

The Hoffmann degradation, or Hoffmann rearrangement, is a classic method for converting a primary amide into a primary amine with one less carbon atom. wikipedia.orgvedantu.com To synthesize this compound via this route, the necessary precursor would be 3-(4-methoxyphenyl)-2,2-dimethylpropanamide.

The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide (B78521). byjus.com The process involves several mechanistic steps:

Deprotonation of the amide by the base. byjus.com

Reaction of the resulting anion with bromine to form an N-bromoamide intermediate. byjus.com

A second deprotonation forms a bromoamide anion. wikipedia.org

This anion undergoes rearrangement, where the alkyl group (the 1-(4-methoxyphenyl)-2-methylpropyl group) migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. wikipedia.orgbyjus.com

The isocyanate is then hydrolyzed by the aqueous base, which, after decarboxylation of the resulting carbamic acid, yields the final primary amine product, this compound, and carbon dioxide (which is trapped by the base as carbonate). wikipedia.orgyoutube.com

This method is advantageous for producing primary amines free from secondary or tertiary amine impurities. byjus.com

Leuckart Method for Alkylated Phenylamines

The Leuckart reaction provides a method for the reductive amination of ketones or aldehydes. wikipedia.orgmdpi.com To produce this compound, the corresponding ketone precursor, 1-(4-methoxyphenyl)-2-propanone (more commonly known as 4-methoxyphenylacetone), would be subjected to Leuckart conditions. caymanchem.com

This reaction traditionally uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, and it requires high temperatures. wikipedia.orgmdpi.com The mechanism involves the initial formation of an iminium ion from the reaction of the ketone with ammonia (B1221849) (derived from ammonium formate). wikipedia.org This iminium intermediate is then reduced by a hydride transfer from formate or a related species, ultimately yielding the desired amine after hydrolysis. wikipedia.orglibretexts.org While extensively studied for aromatic compounds, its application to aliphatic ketones is also established. ntnu.no The process is considered a one-pot reductive amination. mdpi.com

Precursor Compound Chemistry

The successful synthesis of the target compound is critically dependent on the availability and reactivity of specific precursor molecules.

Phenylacetone Derivatives

4-Methoxyphenylacetone, also known as p-anisylacetone or 1-(4-methoxyphenyl)-2-propanone, is a key precursor for several synthetic routes to the target amine. caymanchem.combloomtechz.com It is an organic compound with the chemical formula C10H12O2. bloomtechz.com This ketone serves as the direct starting material for the Leuckart reaction as described previously. google.com It can also be a precursor for other reductive amination methods. 4-Methoxyphenylacetone is recognized as an important intermediate in organic synthesis, particularly in the preparation of amphetamine-type compounds. caymanchem.combloomtechz.com Its synthesis can be achieved through various methods, including the boiling of anethol (B1667397) glycol with dilute sulfuric acid. chemicalbook.com

Table 1: Properties of 4-Methoxyphenylacetone

| Property | Value | Source |

|---|---|---|

| Formal Name | 1-(4-methoxyphenyl)-2-propanone | caymanchem.com |

| CAS Number | 122-84-9 | caymanchem.com |

| Molecular Formula | C10H12O2 | caymanchem.com |

| Formula Weight | 164.2 g/mol | caymanchem.com |

| Appearance | White crystal powder | bloomtechz.com |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform, benzene | bloomtechz.com |

β-Nitrostyrene Scaffolds

β-Nitrostyrene scaffolds, specifically 1-(4-methoxyphenyl)-2-nitropropene, are crucial intermediates for synthesizing the target amine via reduction. nih.gov This compound is typically synthesized through a Henry reaction (also known as a nitroaldol reaction) between a substituted benzaldehyde and a nitroalkane. youtube.com

In this case, p-anisaldehyde (4-methoxybenzaldehyde) is condensed with nitroethane in the presence of a basic catalyst, such as a primary amine like n-butylamine. youtube.comyoutube.com The initial nitroaldol adduct readily dehydrates, often in situ, to yield the stable, crystalline 1-(4-methoxyphenyl)-2-nitropropene. youtube.com This nitrostyrene derivative serves as the substrate for reduction reactions, such as with the NaBH4/CuCl2 system, to produce the final amine.

Table 2: Properties of 1-(4-Methoxyphenyl)-2-nitropropene

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-methoxy-4-[(E)-2-nitroprop-1-enyl]benzene | nih.gov |

| Molecular Formula | C10H11NO3 | nih.gov |

| Molecular Weight | 193.20 g/mol | nih.gov |

| CAS Number | 37629-51-9 | nih.gov |

Substituted Benzaldehydes (e.g., p-Anisaldehyde) in Amine Synthesis

Substituted benzaldehydes are fundamental building blocks in organic synthesis. p-Anisaldehyde (4-methoxybenzaldehyde) is the primary precursor for creating the 1-(4-methoxyphenyl) portion of the target molecule's carbon skeleton. chemicalbook.com As mentioned, its most direct role in this context is its condensation with nitroethane to form the β-nitrostyrene intermediate. youtube.com

p-Anisaldehyde is a commercially available compound, typically prepared by the oxidation of 4-methoxytoluene. chemicalbook.com Its aldehyde functional group is highly reactive and participates in various condensation and addition reactions. The electron-donating nature of the methoxy (B1213986) group at the para position influences the reactivity of the aromatic ring and the aldehyde. scirp.orgscirp.org The reaction of p-anisaldehyde with various amines to form imines is a well-documented process, highlighting the aldehyde's utility in constructing carbon-nitrogen bonds. scirp.orgchegg.com

Advanced and Stereoselective Synthetic Strategies

The creation of the chiral center in this compound is a key challenge in its synthesis. Advanced strategies have been developed to control the stereochemical outcome of the reaction, leading to the desired enantiomer. These methods can be broadly categorized into non-enzymatic and enzymatic approaches.

Enantioselective Synthesis and Chiral Induction

Non-enzymatic methods for the synthesis of chiral amines often rely on the use of chiral auxiliaries or catalysts to induce stereoselectivity. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a reactant to control the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed.

One common strategy involves the use of chiral oxazolidinones. wikipedia.org These can be prepared from readily available amino acids and are effective in directing the stereoselective alkylation of enolates. wikipedia.org For the synthesis of a precursor to this compound, an oxazolidinone derived from an amino acid could be acylated with a derivative of 4-methoxyphenylacetic acid. Subsequent diastereoselective alkylation of the resulting enolate would introduce the necessary methyl groups to form the quaternary center. The chiral auxiliary would then be cleaved to yield the desired enantiomerically enriched product.

Another powerful class of chiral auxiliaries is based on pseudoephedrine and its analogue, pseudoephenamine. nih.gov These auxiliaries have demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov Amides derived from pseudoephenamine are known to exhibit high crystallinity, which can facilitate purification. nih.gov The synthesis would involve the formation of an amide between pseudoephenamine and a suitable carboxylic acid precursor, followed by a highly diastereoselective alkylation to create the quaternary stereocenter. Subsequent removal of the auxiliary would furnish the chiral amine. nih.gov

Enzymatic Approaches for Chiral Amine Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool for the synthesis of chiral amines. Enzymes offer high enantioselectivity and operate under mild reaction conditions, making them an attractive alternative to traditional chemical methods.

Aminotransferases (ATAs), also known as transaminases, are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. This reaction is particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. The process is highly stereoselective, often yielding products with excellent enantiomeric excess.

While specific studies on the ATA-catalyzed synthesis of this compound are not extensively documented, the general principles of ATA-catalyzed reactions are well-established. The synthesis would likely start from the corresponding prochiral ketone, 1-(4-methoxyphenyl)-2-methylpropan-2-one. An appropriate aminotransferase, either in its wild-type form or as an engineered variant, would be selected based on its substrate specificity and stereoselectivity. The reaction would be carried out in a suitable buffer system with an amino donor, such as isopropylamine (B41738) or alanine. The enzyme would stereoselectively transfer the amino group to the ketone, yielding the desired enantiomer of the target amine.

The efficiency of ATA-catalyzed reactions can be enhanced through various strategies, including enzyme immobilization and the use of co-solvent systems. Immobilization can improve the stability and reusability of the enzyme, making the process more economically viable.

Amine dehydrogenases (AmDHs) are another class of enzymes that are highly effective for the synthesis of chiral amines. AmDHs catalyze the reductive amination of a ketone or aldehyde using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent. This one-step process is atom-efficient and can achieve high enantioselectivity.

The synthesis of this compound via an AmDH-catalyzed reaction would begin with the same prochiral ketone, 1-(4-methoxyphenyl)-2-methylpropan-2-one. A suitable amine dehydrogenase would be chosen, and the reaction would be conducted in the presence of ammonia and a cofactor regeneration system. The cofactor regeneration system is crucial for the economic feasibility of the process, as the nicotinamide cofactors are expensive. A common approach is to use a second enzyme, such as formate dehydrogenase or glucose dehydrogenase, to regenerate the cofactor in situ.

Recent advances in protein engineering have expanded the substrate scope of AmDHs, allowing for the synthesis of a wider range of chiral amines with high stereoselectivity. While direct examples for the synthesis of this compound are limited, the established methodologies for AmDH-catalyzed reductive amination provide a clear pathway for its potential synthesis.

Analytical Techniques for the Characterization and Quantification of 1 4 Methoxyphenyl 2 Methylpropan 2 Amine

Chromatographic Separations

Chromatography is a fundamental tool for the separation of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine from complex mixtures, enabling its subsequent identification and quantification. Gas chromatography, high-performance liquid chromatography, and ultrahigh-performance liquid chromatography each offer distinct advantages for the analysis of this compound.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a robust and widely used technique for the analysis of this compound. Due to the polar nature of the amine group, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Methodologies for the GC analysis of this compound have been established, providing reliable separation and identification. Two such methods are detailed below:

Method 1:

Column: HP-5MS, 15.0 m x 0.25 mm x 0.25 µm film

Carrier Gas: Hydrogen at 2.0 mL/min

Injector Temperature: 260°C

Transfer Line Temperature: 280°C

Oven Program: 140°C initial temperature for 0.5 min, ramp to 310°C at 38°C/min, hold for 0.7 min. researchgate.net

Relative Retention Time (RRT): 1.00 (relative to an internal standard) researchgate.net

Method 2:

Column: ZB-5, 30.0 m x 0.25 mm x 0.25 µm film

Carrier Gas: Helium at 1.0 mL/min

Injector Temperature: 250°C

Transfer Line Temperature: 280°C

Oven Program: 100°C initial temperature for 1.0 min, ramp to 310°C at 30°C/min, hold for 3.5 min. researchgate.net

Relative Retention Time (RRT): 1.00 (relative to an internal standard) researchgate.net

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | HP-5MS, 15.0 m x 0.25 mm x 0.25 µm film | ZB-5, 30.0 m x 0.25 mm x 0.25 µm film |

| Carrier Gas | Hydrogen at 2.0 mL/min | Helium at 1.0 mL/min |

| Injector Temperature | 260°C | 250°C |

| Transfer Line Temperature | 280°C | 280°C |

| Oven Program | 140°C (0.5 min), ramp to 310°C at 38°C/min, hold (0.7 min) | 100°C (1.0 min), ramp to 310°C at 30°C/min, hold (3.5 min) |

| Relative Retention Time (RRT) | 1.00 | 1.00 |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography offers a versatile alternative to GC, often without the need for derivatization. Reversed-phase chromatography is a common approach for the separation of this compound.

A validated HPLC method for its analysis is as follows:

Column: C18, 5 µm, 150 mm x 4.6 mm

Mobile Phase: Buffer:acetonitrile 93:7. The buffer consists of 4000 mL distilled water, 30 mL phosphoric acid, 10 g sodium hydroxide (B78521), and 8.0 mL hexylamine at pH 2.5. researchgate.net

Flow Rate: 1.0 mL/min

Detection: UV at 210 nm researchgate.net

Retention Time: 6.757 min researchgate.net

Chiral Separation: As this compound possesses a chiral center, the separation of its enantiomers is of significant interest. Chiral HPLC is the predominant technique for this purpose. While specific methods for the chiral separation of this compound are not extensively detailed in the provided search results, methodologies for related amphetamine compounds are well-established. These methods typically employ chiral stationary phases (CSPs) such as those based on cyclodextrins or proteins, or through the use of chiral derivatizing agents to form diastereomers that can be separated on a standard achiral column. The use of a Chirex chiral column has been demonstrated for the direct separation of methamphetamine isomers, a technique that could be applicable to this compound. nih.gov

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 150 mm x 4.6 mm |

| Mobile Phase | Buffer:acetonitrile 93:7 (Buffer: 4000 mL H2O, 30 mL H3PO4, 10 g NaOH, 8.0 mL hexylamine, pH 2.5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | 6.757 min |

Ultrahigh Performance Liquid Chromatography (UHPLC)

Ultrahigh-performance liquid chromatography, which utilizes columns with sub-2 µm particles, offers significant advantages in terms of speed and resolution over conventional HPLC. While specific UHPLC methods for this compound were not found, a UPLC-MS/MS method for the analysis of a range of amphetamines, including the structurally related p-methoxyamphetamine (PMA), has been developed. stackexchange.com This indicates the high applicability of UHPLC for the rapid and sensitive analysis of this compound. Such a method would likely employ a sub-2 µm C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous component and an organic modifier like acetonitrile or methanol.

Mass Spectrometric Identification and Elucidation

Mass spectrometry is an indispensable tool for the structural confirmation of this compound. Both electrospray ionization and electron ionization techniques provide characteristic fragmentation patterns that serve as a molecular fingerprint.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Fragmentation Pathways

Electrospray ionization is a soft ionization technique that typically produces a protonated molecule, [M+H]+, which can then be subjected to tandem mass spectrometry (MS/MS) to induce fragmentation. For this compound (molecular weight 179.26 g/mol ), the [M+H]+ ion would have an m/z of 180.

While a detailed fragmentation pathway for this compound was not explicitly found, the fragmentation of the closely related p-methoxyamphetamine (PMA) provides valuable insights. In the ESI-MS/MS of PMA, the protonated molecule at m/z 166 undergoes fragmentation to produce a prominent ion at m/z 121. This is attributed to the loss of the amine-containing side chain. A similar primary fragmentation pathway can be expected for this compound, involving the cleavage of the C-C bond between the isopropylamine (B41738) moiety and the benzyl (B1604629) group, leading to the formation of a stable tropylium-like ion.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a higher-energy ionization technique that results in more extensive fragmentation compared to ESI. The EI mass spectrum of this compound is characterized by several key fragment ions that are diagnostic of its structure.

The mass spectrum of p-methoxymethamphetamine (PMMA), an isomer of this compound, shows a base peak at m/z 58. researchgate.net This prominent fragment is characteristic of many N-methylated phenethylamines and is attributed to the cleavage of the C-C bond alpha to the nitrogen atom, resulting in the [CH3CH=NHCH3]+ ion. Another significant fragment is observed at m/z 121, corresponding to the methoxybenzyl moiety, [CH3O-C6H4-CH2]+. The molecular ion at m/z 179 may be observed, though it is often of low abundance in EI spectra of amphetamine-like compounds.

The fragmentation of the structurally similar methoxymethcathinones also shows a base peak at m/z 58 and a significant ion at m/z 135, which corresponds to the methoxybenzoyl cation. This suggests that for this compound, the primary fragmentation pathways involve cleavage of the side chain, leading to the formation of stable, charged fragments that are indicative of the different structural components of the molecule.

| m/z | Proposed Fragment |

|---|---|

| 179 | Molecular Ion [M]+ |

| 121 | [CH3O-C6H4-CH2]+ |

| 58 | [CH3CH=NHCH3]+ (Base Peak) |

Tandem Mass Spectrometry (MS/MS or MS^n) for Structural Confirmation

Tandem mass spectrometry (MS/MS or MS^n) is an indispensable tool for the structural elucidation of compounds, including this compound. This technique involves multiple stages of mass analysis, typically including the isolation of a precursor ion and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides a molecular fingerprint that is highly specific to the compound's structure.

In the analysis of novel psychoactive substances, high-resolution tandem mass spectrometry is often employed to increase selectivity and provide MS/MS spectral data, which is crucial for confident identification. For phenethylamine (B48288) derivatives, collision-induced dissociation (CID) is a common method for generating fragments. The fragmentation of this compound would be expected to follow characteristic pathways for this class of compounds. The primary fragmentation would likely involve cleavage of the bond between the α- and β-carbon atoms of the side chain, leading to the formation of a stable benzylic cation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision. For this compound, the molecular formula is C₁₁H₁₇NO. The theoretical monoisotopic mass of the neutral molecule is 179.131014166 Da.

In a typical HRMS analysis, the compound would be ionized, and the m/z of the resulting molecular ion (e.g., [M+H]⁺) would be measured. The high mass accuracy of HRMS allows for the confident determination of the elemental formula, which is a critical step in the identification of unknown compounds. This technique is particularly valuable in the analysis of novel psychoactive substances where reference standards may not be available.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry in Chemical Profiling

Matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry is a technique that allows for the visualization of the spatial distribution of molecules within a sample, such as a tissue section. While specific applications of MALDI imaging for this compound are not detailed in the available literature, this technique has shown significant potential in pharmaceutical research for mapping the distribution of drugs and their metabolites in tissues.

In a hypothetical MALDI imaging experiment of a tissue sample containing this compound, the tissue would be coated with a matrix that absorbs energy from a laser. The laser would then be fired at different points on the tissue, causing the desorption and ionization of the analyte along with the matrix. The mass spectrometer would then detect the ions at each point, generating a map of the compound's distribution. This can provide valuable information on the compound's localization in specific organs or tissues.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the different types of protons present in the molecule.

Based on the structure, the following proton signals would be anticipated:

Aromatic Protons: The protons on the benzene ring would appear as two doublets in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The protons ortho to the methoxy (B1213986) group would be expected to have a different chemical shift from the protons meta to the methoxy group due to the electronic effects of the substituent.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would appear as a singlet, typically in the range of δ 3.5-4.0 ppm.

Methylene (B1212753) Protons: The two protons of the methylene group (-CH₂-) adjacent to the aromatic ring would likely appear as a singlet or a multiplet, depending on the rotational freedom and coupling with neighboring protons.

Methyl Protons: The six protons of the two methyl groups (-C(CH₃)₂) would be expected to appear as a singlet, as they are chemically equivalent.

Amine Protons: The two protons of the primary amine group (-NH₂) would appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

While specific ¹H NMR data for this compound is not provided in the search results, data for a related compound, N-benzyl-1-(4-methoxyphenyl)propan-2-amine, shows aromatic protons in the range of δ 6.83-7.25 ppm and a methoxy signal at δ 3.79 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. For this compound, the spectrum would reveal the different carbon environments.

The expected chemical shifts for the carbon atoms are:

Aromatic Carbons: The carbons of the benzene ring would appear in the aromatic region (typically δ 100-150 ppm). The carbon atom attached to the methoxy group would be the most deshielded.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) would appear in the range of δ 50-60 ppm.

Methylene Carbon: The carbon of the methylene group (-CH₂-) would have a chemical shift influenced by the adjacent aromatic ring.

Quaternary Carbon: The quaternary carbon atom attached to the two methyl groups and the amine group would have a distinct chemical shift.

Methyl Carbons: The two equivalent methyl carbons (-C(CH₃)₂) would give a single signal in the aliphatic region of the spectrum.

While specific ¹³C NMR data for this compound was not found, data for a similar compound, 1-(4-methoxyphenyl)-2-phenylethan-1-ol, shows aromatic carbons in the range of δ 113.2-158.1 ppm and a methoxy carbon at δ 55.0 ppm.

Interactive Data Tables

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to -OCH₃) | 6.80 - 7.00 | Doublet | 2H |

| Aromatic (meta to -OCH₃) | 7.10 - 7.30 | Doublet | 2H |

| Methoxy (-OCH₃) | ~3.80 | Singlet | 3H |

| Methylene (-CH₂-) | 2.50 - 2.80 | Singlet | 2H |

| Methyl (-C(CH₃)₂) | 1.00 - 1.30 | Singlet | 6H |

| Amine (-NH₂) | Variable | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

| Aromatic (C-OCH₃) | 158 - 160 |

| Aromatic (C-H) | 114 - 130 |

| Aromatic (C-CH₂) | 130 - 135 |

| Methoxy (-OCH₃) | ~55 |

| Methylene (-CH₂-) | 40 - 50 |

| Quaternary (-C(CH₃)₂) | 50 - 60 |

| Methyl (-C(CH₃)₂) | 25 - 30 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorptions corresponding to these vibrations. For this compound, IR spectroscopy can confirm the presence of its key structural features: the primary amine, the methoxy group, the substituted aromatic ring, and aliphatic carbon-hydrogen bonds.

The IR spectrum of an organic molecule reveals a complex pattern of absorption bands. wpmucdn.com The key functional groups within this compound each produce characteristic absorption bands in the IR spectrum.

Primary Amine (R-NH₂):

N-H Stretching: Primary amines are distinguished by two medium-intensity absorption bands in the 3300-3500 cm⁻¹ region. openstax.orglibretexts.orgpressbooks.pub These bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. openstax.orgstudy.comorgchemboulder.com These absorptions are typically sharper and less intense than the broad O-H bands of alcohols that appear in the same region. openstax.orgpressbooks.puborgchemboulder.com

N-H Bending (Scissoring): A medium to strong absorption band appears in the range of 1580-1650 cm⁻¹ due to the scissoring vibration of the N-H group. study.comorgchemboulder.comwikieducator.org

N-H Wagging: A broad, strong band can be observed in the 665-910 cm⁻¹ region, which is attributed to the out-of-plane bending or "wagging" of the N-H bond. study.comorgchemboulder.comwikieducator.org

Aromatic Ring (p-disubstituted benzene):

Aromatic C-H Stretching: A weak to medium absorption is typically seen just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range, which is characteristic of C-H bonds where the carbon is part of an aromatic ring. libretexts.orgacademyart.edupressbooks.pub

C=C Ring Stretching: A series of medium to weak absorptions occur in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring. libretexts.orgacademyart.edupressbooks.pub Often, two distinct bands are visible near 1500 cm⁻¹ and 1600 cm⁻¹. pressbooks.pub

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be determined by analyzing the strong absorption bands in the 650-1000 cm⁻¹ region. libretexts.org For a para-substituted (1,4-disubstituted) ring, a strong band is expected in the 800-860 cm⁻¹ range.

Methoxy Group (-OCH₃) and Ether Linkage:

C-O Stretching: The stretching vibration of the aromatic C-O bond in the methoxy group results in a strong, distinct band typically found between 1200 cm⁻¹ and 1275 cm⁻¹.

Aliphatic C-H Stretching: The methyl group's C-H bonds will contribute to the strong absorption bands in the 2850-2960 cm⁻¹ region, which is characteristic of saturated C-H stretching. libretexts.orgpressbooks.publibretexts.org A specific band for the -OCH₃ group usually appears around 2850 cm⁻¹.

Alkyl Groups (isopropyl):

Aliphatic C-H Stretching: The methyl and methylene groups in the propanamine chain will show strong absorption bands in the 2850-2960 cm⁻¹ range. libretexts.orgpressbooks.publibretexts.org

C-H Bending: Characteristic bending vibrations for methyl (-CH₃) groups appear around 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹. libretexts.org

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Medium, Sharp |

| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong | |

| N-H Wag | 665 - 910 | Strong, Broad | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |

| C=C Ring Stretch | 1450 - 1600 (multiple bands) | Medium to Weak | |

| C-H Out-of-Plane Bend (para-subst.) | 800 - 860 | Strong | |

| Aromatic Ether | C-O Stretch | 1200 - 1275 | Strong |

| Alkyl Groups | C-H Stretch (methyl/methylene) | 2850 - 2960 | Strong |

| C-H Bend (methyl) | ~1460 and ~1375 | Medium |

Raman Spectroscopy for Vibrational Fingerprinting and Isomer Differentiation

Raman spectroscopy is another form of vibrational spectroscopy that provides detailed information about molecular structure, making it highly effective for creating a unique "vibrational fingerprint" of a compound. nih.goveurekalert.orgsciencedaily.com This technique involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The shifts in energy between the incident and scattered light correspond to the vibrational modes of the molecule. Raman and IR spectroscopy are often complementary, as some vibrations that are weak in IR may be strong in Raman, and vice versa.

For this compound, Raman spectroscopy can be used to:

Confirm Structural Identity: The Raman spectrum provides a distinct pattern of peaks, or a fingerprint, that is unique to the molecule's specific structure. nih.goveurekalert.orgsciencedaily.com This fingerprint can be compared against a reference spectrum for positive identification. The so-called "fingerprint region," typically between 300 and 1900 cm⁻¹, is particularly rich in information for characterizing molecules. spectroscopyonline.comresearchgate.net

Analyze Key Functional Groups: The aromatic ring and amine group have characteristic Raman signals. Aromatic ring vibrations, particularly the ring "breathing" mode, often produce very strong and sharp peaks in Raman spectra. The NH₂ group's vibrations are also detectable and can be sensitive to the molecular environment. researchgate.netacs.org

Differentiate Isomers: Positional isomers, such as 1-(2-methoxyphenyl)- or 1-(3-methoxyphenyl)- variants, would exhibit different Raman spectra. The substitution pattern on the benzene ring significantly influences the vibrational modes of the ring. These differences are most apparent in the fingerprint region, where shifts in peak positions and changes in relative intensities allow for clear differentiation between isomers that might be difficult to distinguish by other methods. ias.ac.in For instance, the vibrational modes of the aromatic C-H bonds and the ring itself are sensitive to the positions of the substituents.

The table below outlines some of the expected prominent Raman bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| C=C Stretch | ~1600 | Strong | |

| C-H In-Plane Bend | 1000 - 1300 | Medium | |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | |

| Amine Group | NH₂ Wagging | ~560 | Weak to Medium |

| C-N Stretch | 1250 - 1335 | Medium | |

| Alkyl Groups | C-H Stretch | 2850 - 3000 | Strong |

| C-H Bend | 1300 - 1470 | Medium |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and oxygen) present in a compound. This data is then used to deduce the compound's empirical formula, which represents the simplest whole-number ratio of atoms. When combined with the molecular weight, determined by a method such as mass spectrometry, the molecular formula can be established.

For this compound, the molecular formula is C₁₁H₁₇NO. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements (C: 12.011 u; H: 1.008 u; N: 14.007 u; O: 15.999 u) and the molecular weight of the compound (179.26 g/mol ).

The theoretical elemental percentages are calculated as follows:

Carbon (C): (11 × 12.011) / 179.26 × 100% = 73.71%

Hydrogen (H): (17 × 1.008) / 179.26 × 100% = 9.58%

Nitrogen (N): (1 × 14.007) / 179.26 × 100% = 7.81%

Oxygen (O): (1 × 15.999) / 179.26 × 100% = 8.92%

Experimental results from an elemental analyzer for a pure sample of this compound should closely match these theoretical values, typically within a ±0.4% margin of error, thereby confirming its stoichiometric composition and purity.

The following table presents the stoichiometric composition of the compound.

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 73.71% |

| Hydrogen | H | 1.008 | 17 | 17.136 | 9.58% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.81% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.92% |

| Total | C₁₁H₁₇NO | 179.263 | 100.00% |

Computational and Theoretical Investigations of Phenethylamine Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular structures, energies, and a host of electronic properties, offering a window into the molecule's behavior at the atomic level.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data for parametrization. These methods are crucial for accurately mapping the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.

For phenethylamine (B48288) and its analogues, a key conformational feature is the orientation of the ethylamine (B1201723) side chain relative to the phenyl ring, primarily defined by the C-C-C-N dihedral angle. This results in two main types of conformers: anti (or extended) and gauche (or folded). Ab initio calculations have been instrumental in resolving the energetic balance between these forms. Early studies using Hartree-Fock (HF) methods with small basis sets, and more recent, sophisticated calculations, have shown that phenethylamines often prefer a folded gauche conformation in the gas phase. acs.orgresearchgate.net This preference is attributed to a stabilizing intramolecular interaction between the amine group and the π-system of the aromatic ring. acs.orgnih.gov

Experimental studies using molecular beam Fourier transform microwave spectroscopy have identified multiple conformers of phenethylamine, with the two most stable having a gauche disposition of the alkyl-amine chain. nih.gov Ab initio calculations support these findings, confirming that the gauche conformers are stabilized by a weak N-H···π interaction. nih.gov The energy difference between conformers is often small, meaning that multiple shapes can coexist. The surrounding environment, such as a solvent, can shift this preference, with calculations indicating that the presence of water tends to favor the more extended trans conformer. researchgate.net

Table 1: Calculated Relative Energies of Phenethylamine Conformers This table presents representative data from computational studies on phenethylamine to illustrate the small energy differences between conformers as predicted by theoretical methods.

| Conformer | Calculation Method | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Gauche I | Ab initio | 0.00 | nih.gov |

| Gauche II | Ab initio | 0.29 | nih.gov |

| Anti III | Ab initio | 0.86 | nih.gov |

Note: Energies are relative to the most stable conformer. The specific values are illustrative of typical findings in the literature.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the electron density to derive the energy and other properties of a system. youtube.com It is widely used to optimize geometries, calculate vibrational frequencies, and determine various electronic molecular descriptors for phenethylamine analogues. kent.ac.ukrsc.org

DFT calculations are employed to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), whose energies and spatial distributions are critical for understanding chemical reactivity and electronic transitions. youtube.comresearchgate.net For phenethylamine derivatives, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO distribution can vary depending on the substitution pattern. These calculations help in understanding how substituents, such as the 4-methoxy group in 1-(4-methoxyphenyl)-2-methylpropan-2-amine, modulate the electronic properties of the molecule.

Recent studies on amphetamine and methamphetamine have utilized DFT to reveal multiple stable conformers and interpret experimental vibrational spectra. rsc.orgrsc.org By calculating the Boltzmann population based on the DFT-computed Gibbs free energies, researchers can predict the most likely structures present in a given environment. kent.ac.uk For instance, a conformational analysis of amphetamine using DFT at the B3LYP/6-31G(d) level revealed three stable conformers, allowing for a detailed interpretation of experimental spectroscopic data. rsc.org

Semi-empirical methods simplify quantum mechanical calculations by using parameters derived from experimental data to approximate certain complex integrals. pomona.edu Methods like CNDO (Complete Neglect of Differential Overlap), INDO (Intermediate Neglect of Differential Overlap), and MNDO (Modified Neglect of Diatomic Overlap) offer a computationally inexpensive way to explore the conformational landscape of large molecules. pomona.edunih.gov

Historically, methods like CNDO/2 and PCILO (Perturbative Configuration Interaction using Localized Orbitals) were applied to study the conformational preferences of phenethylamines. nih.gov These studies often concluded that phenethylamines favor an extended conformation, a result that sometimes contrasts with higher-level ab initio and DFT calculations which point to a preference for the gauche form in a vacuum. researchgate.netnih.gov This highlights the trade-off between computational cost and accuracy, where semi-empirical methods provide a rapid survey of conformations, but more rigorous methods are needed for definitive energy rankings.

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools used to predict how a small molecule (ligand) interacts with a large biological macromolecule, such as a protein receptor. These simulations are vital for understanding the structure-activity relationships of biologically active compounds like phenethylamine analogues.

The interaction between the amine group and the aryl ring is a defining feature of phenethylamine conformations. As established by quantum chemical calculations, this interaction is often weakly attractive, leading to a preference for the folded gauche conformer. acs.org This non-covalent interaction, where the electron-rich π face of the phenyl ring interacts with the partially positive hydrogen on the amine group (N-H···π) or the nitrogen atom itself, contributes to the stability of the folded structure. acs.orgnih.gov

Computational studies have systematically investigated how substituents on the phenyl ring affect this interaction. Electron-donating groups can enhance the π-electron density of the ring, potentially strengthening the interaction, while electron-withdrawing groups may weaken it. Understanding these subtle forces is critical, as the conformation of the phenethylamine derivative upon approaching a receptor binding site can influence its recognition and binding affinity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. dntb.gov.uaresearchgate.net Docking simulations are widely used to study how phenethylamine derivatives interact with their biological targets, such as neurotransmitter transporters or receptors. nih.gov

In a typical docking study, the 3D structure of the target protein is used as a scaffold, and the ligand is placed into the binding site in various orientations and conformations. A scoring function then estimates the binding affinity, typically as a free energy of binding (ΔG), for each pose. Lower (more negative) values indicate a more favorable interaction. researchgate.net

For example, docking studies of amphetamine-related derivatives with the dopamine (B1211576) receptor have been performed to calculate binding energies and identify key interactions. dntb.gov.ua These simulations reveal that ligands can form hydrogen bonds with specific amino acid residues (like Asp79) in the binding pocket and engage in hydrophobic interactions with other residues. nih.gov Different scoring functions, such as those used in AutoDock Vina, can provide insights into the stability of different isomers within the binding site. nih.gov

Table 2: Representative Docking Scores of Phenethylamine-Related Compounds with Monoamine Receptors This table provides illustrative binding energy data from docking studies of amphetamine and related compounds against biological targets. This type of data helps in comparing the binding potential of different molecules.

| Compound | Target Protein | Binding Energy (ΔG, kcal/mol) | Reference |

|---|---|---|---|

| Amphetamine | Monoamine Oxidase B | -6.25 | researchgate.net |

| Cathinone (B1664624) | Monoamine Oxidase B | -6.24 | researchgate.net |

| Cocaine | Dopamine Receptor | -7.9 | dntb.gov.ua |

Note: The values are examples from different studies and are not directly comparable across different target proteins or software but serve to illustrate the output of docking simulations.

Analysis of Substituent Accommodation in Defined Chemical Environments

The precise arrangement and nature of substituents on the phenethylamine scaffold are critical determinants of a molecule's interaction with its environment. Structure-Activity Relationship (SAR) studies have systematically explored these factors. For phenethylamine derivatives, it has been observed that the placement of substituents on the phenyl ring and the ethylamine side chain significantly influences their properties. biomolther.orgwikipedia.org

Research on phenethylamines has shown that attaching alkyl or halogen groups to the para position of the phenyl ring can have positive effects on binding affinity for certain receptors. biomolther.org Conversely, the introduction of a methoxy (B1213986) group at the R1 position on the phenyl ring has been shown to decrease affinity in some instances. biomolther.orgnih.gov Studies on dopamine reuptake inhibition by phenethylamine derivatives indicated that compounds featuring a methoxy group on the aromatic ring displayed very weak or no activity. biomolther.orgbiomolther.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. pensoft.netresearchgate.net This approach is fundamental in medicinal chemistry for predicting the activity of novel molecules and optimizing lead compounds.

Development and Validation of QSAR Models for Chemical Properties

The development of a robust QSAR model involves calculating molecular descriptors for a set of compounds with known properties (the training set) and then using statistical methods to build a model that correlates these descriptors with the observed activity. frontiersin.org The predictive power of the resulting model is then rigorously assessed using both internal and external validation techniques. nih.gov

Internal validation methods, such as leave-one-out cross-validation (LOOCV), are commonly used. In one study involving phenethylamines, LOOCV was employed to test the predictive accuracy of a classification model, achieving an accuracy of 91.67%. nih.gov External validation involves using the model to predict the activity of an independent set of compounds (the test set) that were not used in the model's creation. acs.orgnih.gov

A "global" QSAR model was developed to predict the lipophilicity (logP values) of 40 different phenethylamine derivatives. nih.gov This model demonstrated statistical significance, as shown by its validation metrics.

Table 1: Statistical Validation of a QSAR Model for Phenethylamine logP Values

| Model Variables | R² | R²A (Adjusted R²) | F-statistic | Standard Error |

|---|---|---|---|---|

| One-variable | 0.866 | 0.862 | 181.936 | 0.365 |

| Two-variable | 0.937 | 0.932 | 199.812 | 0.255 |

Data sourced from a global QSAR modeling study of phenethylamines. nih.gov

These statistical parameters (R², F-statistic, etc.) are crucial for confirming the reliability and predictive capability of the developed QSAR models. nih.gov

Derivation and Application of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. researchgate.net They are the foundation of QSAR modeling and can be categorized into several classes. researchgate.netfrontiersin.org

Constitutional Descriptors: These describe the basic composition of a molecule, such as molecular weight and atom counts. frontiersin.org

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms.

Electrostatic Descriptors: These quantify features related to charge distribution.

Quantum-Chemical Descriptors: These are derived from quantum mechanics calculations and describe electronic properties. pensoft.net

In the global QSAR model for phenethylamine logP values, two descriptors were identified as particularly important: BLTF96, a descriptor related to baseline toxicity, and Mor15u, a 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) descriptor. nih.gov This indicates that both lipophilicity and the 3D shape of the molecule are crucial in determining this property for phenethylamines. nih.gov Other studies have utilized descriptors that encode the sum of partial charges of lipophilic atoms or the frequency of nitrogen atoms at a specific bond distance from a ring carbon. mdpi.com

Advanced 3D-QSAR Techniques (e.g., SPECTRAL-SAR, Minimal Topological Difference (MTD), Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))

3D-QSAR methods extend the QSAR concept by considering the three-dimensional properties of molecules. These techniques require the alignment of the molecules in the dataset and provide a more detailed understanding of ligand-receptor interactions. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. slideshare.net CoMFA calculates the steric and electrostatic interaction fields around the aligned molecules, while CoMSIA additionally evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. nih.govresearchgate.net

Several 3D-QSAR studies have been performed on phenethylamine analogues. nih.govacs.orgnih.gov In one CoMFA study on a series of β-phenethylamines, the resulting model showed that the steric field contributed 61% to the model, while the electrostatic field contributed 39%. nih.gov Another study on different phenethylamine analogues used CoMFA, CoMSIA, and Hologram QSAR (HQSAR) to develop predictive models, which were then successfully used to design new compounds with improved properties. acs.orgnih.gov The results from these models are often visualized as contour maps, which highlight regions where modifications to the molecular structure would be favorable or unfavorable for activity. researchgate.netmdpi.com

Table 2: Comparison of CoMFA and CoMSIA Model Statistics for Phenethylamine Analogues

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions |

|---|---|---|---|

| CoMFA | 0.514 | 0.925 | Steric, Electrostatic |

| CoMSIA | 0.541 | 0.862 | Steric, Electrostatic, Hydrophobic, H-Bond Acceptor |

Data adapted from a representative 3D-QSAR study. researchgate.net

Machine Learning and Artificial Intelligence Applications in QSAR

The application of machine learning (ML) and artificial intelligence (AI) has significantly advanced the field of QSAR. researchgate.net These techniques can handle large, complex datasets and uncover non-linear relationships that traditional statistical methods might miss. researchgate.netyoutube.com

Support Vector Machines (SVM) have been used to investigate the SAR/QSAR of phenethylamines. nih.gov In a study discriminating between agonist and antagonist activities, the SVM model demonstrated superior predictive accuracy (100% for an independent test set) compared to other methods like artificial neural networks (ANN). nih.gov Deep learning, a subset of machine learning, has also emerged as a state-of-the-art technique for QSAR problems, capable of building powerful predictive models from chemical structures. youtube.com Modern QSAR models frequently employ ML methods like gradient boosting and random forests to enhance hit prioritization in drug discovery. researchgate.net The general workflow involves calculating molecular descriptors from a dataset of molecules and then using this data to train an ML model to predict a biological activity of interest. youtube.com

Electron-Conformational and Electron-Topological Methods for Structural Relationships

The electron-conformational method is another theoretical approach used to investigate structure-activity relationships. This method focuses on the idea that a molecule's biological activity is determined by specific geometric and electronic features. nih.gov

A study on a series of phenylethylamine and phenylisopropylamine derivatives utilized this method to understand hallucinogenic activity. nih.gov For each molecule, the geometry and electronic structure parameters for every atom and bond were calculated and organized into an "electron-conformational matrix of contiguity" (ECMC). By comparing the ECMCs of highly active, weakly active, and inactive compounds, researchers were able to identify the specific electronic and conformational features responsible for the activity. nih.gov This approach allows for the development of quantitative models to predict the biological activity of new compounds within the same class. nih.gov

Structure Activity and Structure Property Relationships in Substituted Phenethylamines

Influence of Aromatic Ring Substituent Position and Electronic Nature

The electronic influence of a substituent is a combination of inductive and resonance effects. nih.gov Inductive effects are transmitted through sigma (σ) bonds and are related to the electronegativity of the atoms, while resonance effects involve the delocalization of pi (π) electrons through the aromatic system. For example, groups like hydroxyl (–OH), alkoxy (e.g., methoxy (B1213986), –OCH3), and halogens withdraw electrons inductively but can donate electrons through resonance due to the presence of lone pairs. nih.gov The balance between these two effects determines whether a substituent is activating (making the ring more reactive) or deactivating (making it less reactive) compared to unsubstituted benzene. nih.gov

Studies on various phenethylamine (B48288) derivatives have shown that substitutions at the meta and para positions of the aromatic ring are particularly influential. nih.gov For instance, research on compounds binding to the 5-HT2A serotonin (B10506) receptor found that substitutions at the para position with alkyl or halogen groups can have positive effects on binding affinity. biomolther.orgbiomolther.org

The methoxy group (–OCH3) is an interesting substituent as it is an electron-donating group through resonance but an electron-withdrawing group inductively. nih.gov Its effect on the properties of phenethylamine derivatives can vary significantly depending on its position on the aromatic ring.

In the case of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine, the methoxy group is at the para-position. Research on other phenethylamines has shown that methoxy groups at the meta and para positions can have negative effects on the binding affinity to the 5-HT2A receptor. biomolther.org Similarly, other studies have reported that phenethylamine derivatives with a methoxy group can exhibit very weak or no inhibitory activity on dopamine (B1211576) reuptake. fda.gov Conversely, for some classes of phenethylamines, the removal of methoxy groups at the 2- or 5-positions has been shown to decrease in vivo activity. nih.gov

In structure-activity relationship (SAR) studies, the substitution of a halogen or an alkyl group at the para position of the phenethylamine ring has been shown to positively influence binding affinity at certain receptors, such as the 5-HT2A receptor. biomolther.orgbiomolther.org The reactivity of halogens as leaving groups in nucleophilic substitution reactions increases down the group, with the order being Cl < Br < I. This is related to the strength of the carbon-halogen (C-X) bond.

Side Chain Modifications and Their Chemical Implications

Modifications to the ethylamine (B1201723) side chain of the phenethylamine core are a key strategy for altering a compound's chemical properties. Common modifications include the addition of alkyl groups to the alpha (α) or beta (β) carbons and the introduction of a ketone at the β-position. wikipedia.org

For example, adding a methyl or ethyl group to the α-carbon (the carbon adjacent to the amino group) can protect the compound from metabolic degradation by the enzyme monoamine oxidase (MAO), thereby increasing its duration of action. nih.gov However, this α-alkylation can also reduce direct receptor agonist activity. nih.gov The introduction of a ketone group at the β-carbon (the carbon adjacent to the phenyl ring) creates a class of compounds known as cathinones. This modification has been found to significantly attenuate the hyperthermic response compared to non-ketone analogues. mdpi.com Lengthening the α-alkyl chain from a methyl to an ethyl or propyl group can also diminish certain biological effects. mdpi.com

N-Substitution Effects on Molecular Interactions

Substituting one or both hydrogen atoms on the terminal amino (NH2) group of the phenethylamine side chain has profound effects on the molecule's interactions. The size and nature of the substituent on the nitrogen atom can alter a compound's receptor binding profile.

A general trend observed is that as the size of the N-substituent increases, activity at α-adrenergic receptors decreases, while activity at β-adrenergic receptors tends to increase. nih.gov For example, adding a large N-benzyl group can create potent ligands for certain serotonin receptors. nih.gov Conversely, attaching allyl groups to the nitrogen atom has been shown to have a negative influence on the binding affinity for the 5-HT2A receptor. biomolther.org Incorporating the nitrogen into a pyrrolidine (B122466) ring, as seen in compounds like 3,4-methylenedioxypyrovalerone (MDPV), can also significantly blunt certain biological effects compared to their non-cyclic counterparts. mdpi.com

Stereochemical Configuration and its Role in Defining Chemical Properties

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in determining the chemical properties of phenethylamines. The introduction of a substituent on the ethylamine side chain, such as a methyl group on the α-carbon, creates a chiral center, resulting in two non-superimposable mirror images called enantiomers (R and S forms). nih.gov

These enantiomers can exhibit different chemical and biological properties because they interact differently with chiral environments, such as the binding sites of proteins and receptors. For instance, maximal activity for certain phenethylamine derivatives requires a β-hydroxyl group with a specific stereochemical configuration. nih.gov Docking simulations for some derivatives have shown that one enantiomer, for example the (S)-form, may fit better and be more stable within a receptor's binding site than the (R)-form. fda.gov The distinct properties of the (R)-(+) and (S)-(-) enantiomers of 1-phenylethylamine (B125046) are well-documented.

Correlation of Physicochemical Descriptors (e.g., Lipophilicity) with Structural Features

Physicochemical descriptors are properties used in quantitative structure-activity relationship (QSAR) models to predict the biological activity of a compound based on its chemical structure. nih.govnih.gov Lipophilicity, which describes a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a particularly important descriptor. acs.orguchile.cl It is often expressed as the logarithm of the partition coefficient (log P), which measures the ratio of a compound's concentration in a non-polar solvent (like octanol) to its concentration in a polar solvent (like water). acs.org

The lipophilicity of a phenethylamine derivative is highly dependent on its structural features. For example, adding lipophilic (fat-loving) substituents, such as long alkyl chains or certain halogen atoms, generally increases the log P value. Conversely, adding polar, hydrophilic (water-loving) groups like hydroxyl (–OH) or additional amine groups tends to decrease the log P value.

Studies have shown a clear correlation between the lipophilicity of phenethylamine drugs and their cytotoxicity. nih.gov For some classes of psychoactive phenethylamines, an ideal range for log P values has been suggested to be between 2.89 and 3.72. acs.org QSAR studies have successfully modeled the logP values of phenethylamine derivatives, identifying specific molecular descriptors that are crucial in regulating this property. nih.gov The addition of an N-benzyl group, for instance, significantly increases lipophilicity, which in turn correlates with higher cytotoxicity. nih.gov However, the relationship is not always straightforward, as the lipophilicity of a substituent is not always directly related to its intrinsic efficacy at a receptor.

Comparative Analysis with Diverse Structural Analogues and Homologues

The pharmacological profile of the chemical compound this compound is intrinsically linked to its molecular structure. By systematically analyzing its structural analogues and homologues, researchers can elucidate the key chemical features that govern its activity and properties. This comparative approach, a cornerstone of medicinal chemistry, provides valuable insights into the structure-activity relationships (SAR) and structure-property relationships (SPR) of this class of phenethylamines.

The core structure of this compound features a para-methoxy substituted phenyl ring, an ethylamine backbone, and two methyl groups at the alpha-position. Variations in any of these three regions can significantly impact the compound's interaction with biological targets.

The nature and position of substituents on the phenyl ring are critical determinants of pharmacological activity. In the case of this compound, the methoxy group at the para-position plays a significant role. Studies on related para-substituted cathinone (B1664624) analogues have demonstrated that the properties of the para-substituent can modulate activity at monoamine transporters. nih.gov